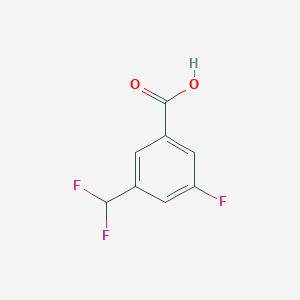

3-(Difluoromethyl)-5-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives is a topic of interest due to their applications in pharmaceuticals and materials science. Paper describes the optimization of synthetic schemes for 3- and 3,6-di-substituted 2,4,5-trifluorobenzoic acids, which are precursors for fluoroquinolones with antiparasitical properties. The paper emphasizes the challenges in achieving high yields and the avoidance of derivative mixtures. Although not directly about "3-(Difluoromethyl)-5-fluorobenzoic acid," the methods discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the compound. Paper explores the solvatomorphism of a related compound, 3-Fluorobenzoylaminophenyl 3-fluorobenzoate, and the interplay of hydrogen bonds and weak intermolecular interactions involving fluorine. This suggests that "3-(Difluoromethyl)-5-fluorobenzoic acid" may also exhibit unique structural features due to the influence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated benzoic acids are often used as intermediates in various chemical reactions. Paper discusses the synthesis of 3-borono-5-fluorobenzoic acid, which is used in Suzuki aryl-coupling reactions to create olefins and biphenyl derivatives. This indicates that "3-(Difluoromethyl)-5-fluorobenzoic acid" could similarly participate in coupling reactions, potentially leading to a variety of organic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are influenced by the presence of fluorine atoms. The strong electronegativity of fluorine can affect the acidity, reactivity, and solubility of these compounds. While the papers provided do not directly discuss the properties of "3-(Difluoromethyl)-5-fluorobenzoic acid," they do provide a context for understanding how fluorine substitution can alter the behavior of benzoic acid derivatives. For example, paper describes the synthesis of 3-Bromo-2-fluorobenzoic acid, including its yield and purity, which could be relevant when considering the synthesis and purification of "3-(Difluoromethyl)-5-fluorobenzoic acid."

Scientific Research Applications

Environmental Tracing and Soil Science

Fluorinated benzoic acid derivatives, including difluorobenzoates, have been evaluated for their potential as conservative tracers in environmental studies. These compounds, due to their transport properties similar to bromide, are useful in studying water movement in porous media. However, their interaction with soil components can vary, influencing their suitability as tracers in different environmental conditions. Notably, some derivatives have shown potential for use in agricultural settings, although their impact on plant growth varies, necessitating careful selection based on specific application requirements (Jaynes, 1994).

Synthetic Chemistry

The synthesis of difluoromethylated compounds, including those involving 3-(Difluoromethyl)-5-fluorobenzoic acid, has significant implications in pharmaceuticals and agrochemicals. Fluoroform, a non-ozone-depleting and inexpensive gas, has been utilized as a difluorocarbene source, demonstrating moderate to good yields in producing difluoromethoxy and difluorothiomethoxy derivatives. These methodologies enable the creation of compounds with versatile structural motifs, crucial for the development of new protocols in synthetic organic chemistry (Thomoson & Dolbier, 2013).

Material Science

In material science, fluorinated compounds, including those derived from 3-(Difluoromethyl)-5-fluorobenzoic acid, have been used to develop robust and highly water-stable microporous materials. These materials demonstrate outstanding loading capacity and release capability for drug delivery applications, showcasing their potential as drug carriers. This highlights the role of fluorinated benzoic acid derivatives in enhancing the performance and functionality of microporous metal-organic frameworks (MOFs) (Bag et al., 2016).

Safety And Hazards

According to the notifications provided by companies to ECHA in REACH registrations, this substance is harmful if swallowed . Other hazards include skin irritation and eye irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions for “3-(Difluoromethyl)-5-fluorobenzoic acid” and its derivatives could involve further exploration of their fungicidal activities . The development of unique synthesis routes for these compounds, such as the van Leusen pyrrole synthesis and the halogen dance reaction, could also be a focus of future research .

properties

IUPAC Name |

3-(difluoromethyl)-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXIDADGPWMBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-5-fluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)

![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)

![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)

![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)

![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)